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molecular formula C8H14O3 B1360218 Methyl 5-methyl-3-oxohexanoate CAS No. 30414-55-2

Methyl 5-methyl-3-oxohexanoate

Cat. No. B1360218
M. Wt: 158.19 g/mol
InChI Key: WUGKTJAKSVEAFG-UHFFFAOYSA-N
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Patent
US09296761B2

Procedure details

A solution of sodium nitrite (232 g, 3.36 mol) in water (560 mL) was added drop-wise over 1.5 hours to a solution of methyl 5-methyl-3-oxohexanoate (400 g, 2.53 mol) in glacial acetic acid (510 mL) at 20 to 25° C. Stirring was continued at room temperature for 2 hours. Water (1.3 L) was added, and the reaction mixture was stirred for an additional 18 hours. The mixture was then extracted with ethyl acetate (3×2.5 L), and the combined organic layers were washed sequentially with water (2.5 L), with aqueous sodium bicarbonate solution (2.5 L), and with saturated aqueous sodium chloride solution (1.0 L). After drying over sodium sulfate, the organic extracts were concentrated in vacuo to afford the product as a yellow liquid, which was used directly in the next step. Yield: 456 g, 2.24 mol, 89%.
Quantity
232 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
510 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=[O:2].[Na+].[CH3:5][CH:6]([CH3:15])[CH2:7][C:8](=[O:14])[CH2:9][C:10]([O:12][CH3:13])=[O:11]>O.C(O)(=O)C>[CH3:5][CH:6]([CH3:15])[CH2:7][C:8](=[O:14])[CH:9]([N+:1]([O-:3])=[O:2])[C:10]([O:12][CH3:13])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
232 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
400 g
Type
reactant
Smiles
CC(CC(CC(=O)OC)=O)C
Name
Quantity
560 mL
Type
solvent
Smiles
O
Name
Quantity
510 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.3 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate (3×2.5 L)
WASH
Type
WASH
Details
the combined organic layers were washed sequentially with water (2.5 L), with aqueous sodium bicarbonate solution (2.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the organic extracts were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CC(C(C(=O)OC)[N+](=O)[O-])=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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